molecular formula C6H12OS2 B8801615 (2,2-dimethyl-1,3-dithiolan-4-yl)methanol CAS No. 5694-47-3

(2,2-dimethyl-1,3-dithiolan-4-yl)methanol

Cat. No.: B8801615
CAS No.: 5694-47-3
M. Wt: 164.3 g/mol
InChI Key: MPNNLCONPWKVOX-UHFFFAOYSA-N
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Description

(2,2-dimethyl-1,3-dithiolan-4-yl)methanol is an organic compound with the molecular formula C6H12OS2 It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms

Preparation Methods

(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

(2,2-dimethyl-1,3-dithiolan-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-dimethyl-1,3-dithiolan-4-yl)methanol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or the modulation of enzyme activity. The compound’s ability to undergo redox reactions also plays a crucial role in its biological and chemical effects .

Comparison with Similar Compounds

Properties

CAS No.

5694-47-3

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dithiolan-4-yl)methanol

InChI

InChI=1S/C6H12OS2/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3

InChI Key

MPNNLCONPWKVOX-UHFFFAOYSA-N

Canonical SMILES

CC1(SCC(S1)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 10.18 g (0.082 mole) of 2,3-dimercapto-1-propanol, 20 mL of cyclohexane, and 5.0 g (0.086 mole) of acetone was added 4 drops of concentrated hydrochloric acid, and the mixture was stirred at reflux temperature for 3.5 hours to give, after fractional distillation of the reaction mixture, 5.85 g of a colorless oil, bp 96°-106° C./1.2-1.5 mm Hg, which solidified on standing. Recrystallization from toluene-hexane gave 3.96 g of product, mp 45°-50° C.
Quantity
10.18 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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